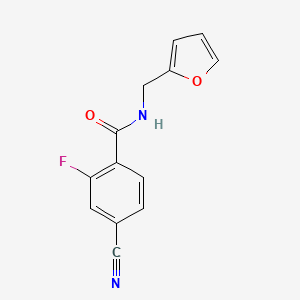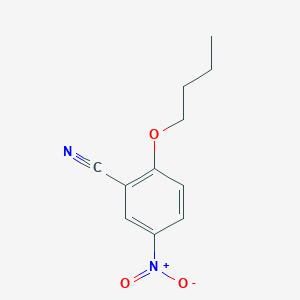
2-butoxy-5-nitrobenzonitrile
Vue d'ensemble
Description
2-Butoxy-5-nitrobenzonitrile: is an organic compound with the molecular formula C11H12N2O3 It is a derivative of benzonitrile, where the benzene ring is substituted with a butoxy group at the second position and a nitro group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-butoxy-5-nitrobenzonitrile typically involves the nitration of 2-butoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction. The general reaction scheme is as follows:
2-Butoxybenzonitrile+HNO3+H2SO4→this compound+H2O
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to handle the exothermic nature of the nitration process efficiently. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common, and the reaction is typically carried out at temperatures ranging from 0°C to 5°C to minimize side reactions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 2-Butoxy-5-nitrobenzonitrile can undergo reduction reactions to form 2-butoxy-5-aminobenzonitrile. This reduction can be achieved using hydrogenation catalysts such as Raney nickel or palladium on carbon under hydrogen gas.
This compound+3H2→2-Butoxy-5-aminobenzonitrile+2H2O
Substitution: The nitro group in this compound can be substituted by nucleophiles in the presence of suitable catalysts. For example, the nitro group can be replaced by an amino group using ammonia in the presence of a reducing agent.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and catalysts such as Raney nickel or palladium on carbon. The reaction is typically carried out at elevated pressures and temperatures.
Nucleophilic Substitution: Reagents such as ammonia or amines can be used in the presence of reducing agents like iron or tin chloride.
Major Products:
2-Butoxy-5-aminobenzonitrile: Formed by the reduction of the nitro group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Chemistry:
2-Butoxy-5-nitrobenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various substituted benzonitriles and other aromatic compounds.
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-butoxy-5-nitrobenzonitrile largely depends on the specific reactions it undergoes. For example, during hydrogenation, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound, such as the nitro and nitrile groups.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrobenzonitrile: Similar in structure but with a chloro group instead of a butoxy group.
2-Fluoro-5-nitrobenzonitrile: Similar in structure but with a fluoro group instead of a butoxy group.
2-Methoxy-5-nitrobenzonitrile: Similar in structure but with a methoxy group instead of a butoxy group.
Uniqueness:
The presence of the butoxy group in 2-butoxy-5-nitrobenzonitrile imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions in organic synthesis. This makes it distinct from its chloro, fluoro, and methoxy analogs, which may have different reactivity and applications.
Propriétés
IUPAC Name |
2-butoxy-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-6-16-11-5-4-10(13(14)15)7-9(11)8-12/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRKVUUVNARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B4394886.png)
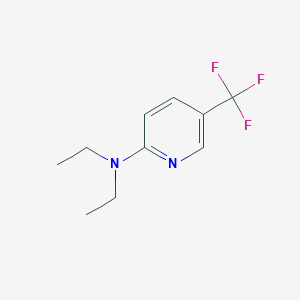

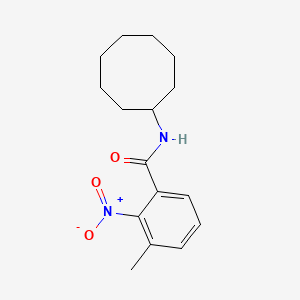
![N-({1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4394914.png)
![{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)
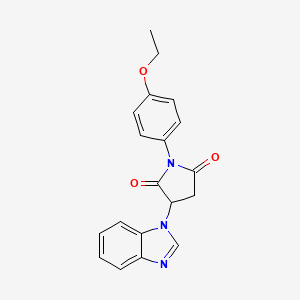
![methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)
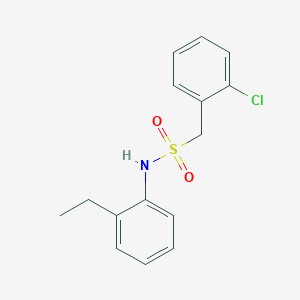
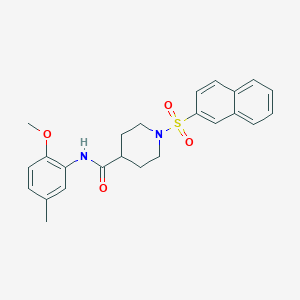
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B4394968.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B4394971.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)
